molecular formula C17H14ClN3O2S B12724070 Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)- CAS No. 134615-92-2

Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)-

Cat. No.: B12724070
CAS No.: 134615-92-2
M. Wt: 359.8 g/mol
InChI Key: PMUXYYMTMAKRTP-UHFFFAOYSA-N
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Description

Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core and a thioether linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)- typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of 3-chloro-2-methylphenylamine with ethyl acetoacetate under acidic conditions to form the quinazolinone intermediate. This intermediate is then reacted with a suitable thiol reagent, such as 2-mercaptoacetamide, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents such as sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)acetamide
  • 3-chloro-2-methylphenylthiourea
  • 4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

Acetamide, 2-((3-(3-chloro-2-methylphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)- is unique due to its combination of a quinazolinone core and a thioether linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

134615-92-2

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H14ClN3O2S/c1-10-12(18)6-4-8-14(10)21-16(23)11-5-2-3-7-13(11)20-17(21)24-9-15(19)22/h2-8H,9H2,1H3,(H2,19,22)

InChI Key

PMUXYYMTMAKRTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N

Origin of Product

United States

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